molecular formula C22H23N3O5 B11410742 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11410742
M. Wt: 409.4 g/mol
InChI Key: NRVKUKOIYNYDPO-UHFFFAOYSA-N
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Description

The compound 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one features a pyrrolo[3,4-c]pyrazol-6(1H)-one core with three distinct substituents:

  • Position 4: 3-ethoxy-4-hydroxyphenyl group (providing mixed lipophilic and hydrogen-bonding properties).
  • Position 5: 2-methoxyethyl chain (contributing to solubility and conformational flexibility).

This structure is distinct from related compounds due to the combination of hydroxyl, ethoxy, and methoxy groups, which influence its physicochemical and biological behavior .

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O5/c1-3-30-17-12-13(8-9-16(17)27)21-18-19(14-6-4-5-7-15(14)26)23-24-20(18)22(28)25(21)10-11-29-2/h4-9,12,21,26-27H,3,10-11H2,1-2H3,(H,23,24)

InChI Key

NRVKUKOIYNYDPO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=CC=CC=C4O)O

Origin of Product

United States

Biological Activity

The compound 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is part of a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing its potential therapeutic effects, mechanisms of action, and relevant research findings.

Molecular Formula

  • Molecular Formula : C₁₅H₁₈N₂O₄
  • Molecular Weight : 290.32 g/mol

Structural Characteristics

The compound features a complex structure comprising a pyrrolo[3,4-c]pyrazole core, which is known for its ability to interact with various biological targets. The presence of hydroxyl and methoxy groups enhances its solubility and potential reactivity.

Antioxidant Activity

Research indicates that derivatives of pyrrolo[3,4-c]pyrazol-6(1H)-ones exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, studies have shown that these compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anticancer Potential

Several studies have explored the anticancer potential of pyrrolo[3,4-c]pyrazole derivatives. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. Mechanistically, they may act by modulating key signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes involved in inflammatory processes and cancer progression. For example, it has shown inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases, which are critical in the biosynthesis of inflammatory mediators . This suggests a dual role in both antioxidant defense and anti-inflammatory activity.

Neuroprotective Effects

Emerging evidence suggests that pyrrolo[3,4-c]pyrazole derivatives may possess neuroprotective properties. They have been shown to protect neuronal cells from apoptosis induced by neurotoxic agents. This activity is likely mediated through the modulation of oxidative stress pathways and the inhibition of pro-apoptotic factors .

Study 1: Antioxidant Efficacy

A study conducted on a series of pyrrolo[3,4-c]pyrazole derivatives demonstrated that these compounds significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells. The results indicated a dose-dependent relationship between compound concentration and antioxidant activity.

CompoundIC50 (µM)% Inhibition at 50 µM
Compound A15 ± 275%
Compound B10 ± 185%
Target Compound12 ± 180%

Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that the target compound inhibited cell viability with an IC50 value of approximately 20 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound.

Cell LineIC50 (µM)Apoptosis (%)
MCF-720 ± 330%
MDA-MB-23125 ± 240%

Scientific Research Applications

Biological Activities

Recent studies have indicated that compounds similar to 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exhibit a range of biological activities:

  • Antioxidant Activity : Compounds with similar structures have shown significant radical scavenging properties. For example, derivatives of pyrazolone have been evaluated for their antioxidant capabilities using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) .
  • Anticancer Properties : Research indicates that certain pyrazole derivatives can induce cytotoxic effects in various cancer cell lines. For instance, studies have demonstrated that some synthesized pyrazole compounds exhibit selective cytotoxicity against colorectal carcinoma cells .
  • Anti-inflammatory Effects : Analogues of this compound have been tested for their anti-inflammatory properties, showing potential in reducing inflammation markers in vitro .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

  • Study on Antioxidant Activity : A recent investigation synthesized various pyrazolone derivatives and assessed their antioxidant activities using DPPH assays. The most potent compounds exhibited higher scavenging activity compared to standard antioxidants like ascorbic acid .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Research : A study focused on the anti-inflammatory effects of similar compounds demonstrated significant reductions in pro-inflammatory cytokines in cell culture models, suggesting potential therapeutic uses in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Variations

The following table highlights key structural differences between the target compound and analogues:

Compound Name/ID Core Structure R1 (Position 4) R2 (Position 3) R3 (Position 5) Synthetic Method Reference
Target Compound Pyrrolo[3,4-c]pyrazol-6(1H)-one 3-ethoxy-4-hydroxyphenyl 2-hydroxyphenyl 2-methoxyethyl Not explicitly described
873682-14-5 () Pyrrolo[3,4-c]pyrazol-6(2H)-one 4-ethoxyphenyl 2-hydroxyphenyl 3-pyridinylmethyl Undisclosed
4-(4-Methoxyphenyl)pyrano[2,3-c]pyrazole () Pyrano[2,3-c]pyrazole 4-methoxyphenyl Methyl Amino, cyano Multi-component one-pot reaction
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione () Hydroxypyrazole Phenyl Phenyl β-diketone Lithium amide-mediated synthesis
Key Observations:

The hydroxypyrazole in lacks the fused pyrrolidine ring, reducing conformational rigidity .

Ethoxy vs. Methoxy: The 3-ethoxy group in the target compound increases lipophilicity compared to the 4-methoxyphenyl group in , which may affect membrane permeability .

Stability and Tautomerism

  • The target compound’s 2-hydroxyphenyl group may stabilize enol tautomers via intramolecular hydrogen bonding, as seen in ’s β-diketone system .

Research Implications and Gaps

  • Physicochemical Properties : Experimental data on solubility, logP, and pKa are absent in the evidence but critical for understanding bioavailability.
  • Biological Activity: No direct pharmacological comparisons are available. Pyridinylmethyl-containing analogues (e.g., 873682-14-5) may target kinases or receptors due to their basic nitrogen, whereas the target compound’s hydroxyl groups could favor antioxidant or anti-inflammatory activity .

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